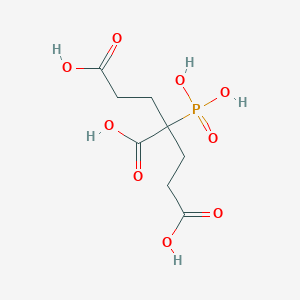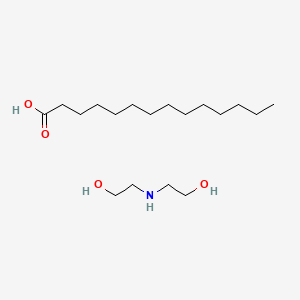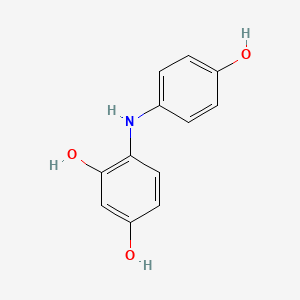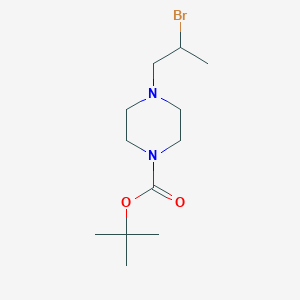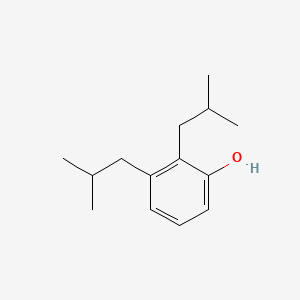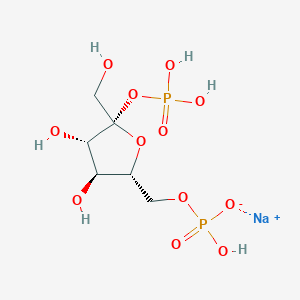
D-Fructose 2,6-diphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose 2,6-diphosphate sodium salt: is a vital compound in biomedicine, primarily known for its role as a metabolic regulator. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it significant in the study of metabolic pathways and energy production in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 2,6-diphosphate sodium salt typically involves the phosphorylation of fructose-6-phosphate. This process can be catalyzed by specific enzymes such as phosphofructokinase-2. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where the enzyme phosphofructokinase-2 is used to catalyze the phosphorylation of fructose-6-phosphate. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: D-Fructose 2,6-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in isomerization reactions where it is converted to other sugar phosphates .
Common Reagents and Conditions:
Phosphorylation: Enzymes like phosphofructokinase-2 are commonly used.
Dephosphorylation: Enzymes such as fructose-2,6-bisphosphatase are involved.
Isomerization: Specific isomerases catalyze the conversion to other sugar phosphates.
Major Products Formed: The major products formed from these reactions include fructose-6-phosphate and other sugar phosphates, which are intermediates in glycolysis and gluconeogenesis .
Scientific Research Applications
D-Fructose 2,6-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used to study enzyme mechanisms and metabolic pathways.
Biology: Plays a crucial role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders such as diabetes and cancer.
Industry: Utilized in the development of drugs targeting metabolic pathways.
Mechanism of Action
D-Fructose 2,6-diphosphate sodium salt exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. This dual action helps maintain glucose homeostasis in cells .
Comparison with Similar Compounds
D-Fructose 1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
D-Glucose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
D-Fructose 6-phosphate: A precursor in the synthesis of D-Fructose 2,6-diphosphate sodium salt.
Uniqueness: this compound is unique due to its specific regulatory role in both glycolysis and gluconeogenesis, making it a critical compound for maintaining metabolic balance .
Properties
Molecular Formula |
C6H13NaO12P2 |
|---|---|
Molecular Weight |
362.10 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1/t3-,4-,5+,6+;/m1./s1 |
InChI Key |
JHTXKGQRDPTTPG-QAYODLCCSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
